(2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives, useful in medicinal chemistry for applications like dipeptidyl peptidase IV inhibitors, can be synthesized from N-protected (2S,4R)-4-hydroxyproline, a compound related to (2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate. These derivatives are valuable as synthons for medicinal applications (Singh & Umemoto, 2011).
Synthesis of Ketoester : The compound is used in the synthesis of 2(S)-(β-tert-Butoxycarbonyl-α-(S) and α-(R)-hydroxyethyl)-4(R)-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester, an important intermediate in organic synthesis (King, Armstrong, & Keller, 2005).
19F NMR Applications : Its variants, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized in different steps, are used in 19F NMR, particularly in probes and medicinal chemistry, due to their distinct conformational preferences (Tressler & Zondlo, 2014).
Boc Group Migration : A related compound, tert-butyl 3-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate, demonstrates N→O tert-butyloxycarbonyl (Boc) migration, relevant in chemical synthesis (Xue & Silverman, 2010).
Stereoselective Hydroxylation : This compound is involved in the stereoselective hydroxylation of N-tert-butyl-4,4-diphenyl-2-butylamine (Terodiline) in human liver microsomes, important for understanding drug metabolism (Norén, Strömberg, Ericsson, & Lindeke, 1989).
Neuroprotection in mGlu Receptor Agonists : Aminopyrrolidine-2R,4R-dicarboxylated, closely related to the compound , is a potent and selective agonist of mGlu2 and -3 receptors and shows neuroprotective properties against excitotoxic degeneration (Battaglia et al., 1998).
Synthesis of Amino Acids : It's used in the synthesis of various amino acids like (2S,5R)-5-hydroxylysine, important in the study of collagen and related proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
Chiral Auxiliary Applications : The compound serves as an auxiliary in the synthesis of enantiomerically pure compounds, crucial in the development of asymmetric synthesis methods (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
The compound has a GHS signal word of “Warning” and is associated with the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ditert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHIVNUWGSCHBD-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428635 | |
Record name | Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |
CAS RN |
170850-75-6 | |
Record name | 1,2-Bis(1,1-dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170850-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.